Dexrabeprazole sodium
Overview
Description
Dexrabeprazole sodium is a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers. It is the R (+)-isomer of rabeprazole, which is known for its effectiveness in reducing stomach acid production by inhibiting the H+/K+ ATPase enzyme at the gastric parietal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dexrabeprazole sodium involves the synthesis of the R (+)-isomer of rabeprazole. The process typically includes the use of magnesium oxide as an alkaline stabilizer to ensure the stability of the compound. The enteric-coated tablets are prepared by incorporating dexrabeprazole into a core with the stabilizer, followed by an enteric-coat surface layer and an intervening thin seal coat .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexrabeprazole sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Dexrabeprazole sodium has a wide range of scientific research applications, including:
Chemistry: It is used in the study of proton pump inhibitors and their mechanisms of action.
Biology: It is used to investigate the effects of proton pump inhibitors on cellular processes and functions.
Medicine: It is used in the treatment of acid-related gastrointestinal diseases and is being studied for its potential use in other medical conditions.
Industry: It is used in the formulation of pharmaceutical products and is being explored for its potential use in other industrial applications
Mechanism of Action
Dexrabeprazole sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell. This enzyme system is regarded as the acid (proton) pump, and by blocking this enzyme, this compound effectively reduces gastric acid secretion. This inhibition is dose-related and leads to the suppression of both basal and stimulated acid secretion .
Comparison with Similar Compounds
Similar Compounds
Dexrabeprazole sodium belongs to the class of substituted benzimidazoles, which includes other proton pump inhibitors such as:
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Uniqueness
What sets this compound apart from other similar compounds is its higher potency and effectiveness as the R (+)-isomer of rabeprazole. This specific isomer has been reported to be more effective and potent than the S (−)-isomer, making it a preferred choice for certain medical applications .
Properties
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171440-18-9 | |
Record name | Dexrabeprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXRABEPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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